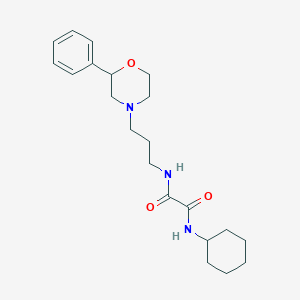
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as CX1739, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CX1739 belongs to the class of oxalamide compounds and has been found to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide also inhibits the activity of phosphodiesterases (PDEs), which are involved in the degradation of cyclic nucleotides.
Biochemical and Physiological Effects
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its high potency and selectivity towards its target enzymes. It is also relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. However, one of the limitations of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research and development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide. One of the areas of interest is the development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in combination with other drugs for synergistic effects in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the reaction of cyclohexylamine with 3-(2-phenylmorpholino)propylamine, followed by the addition of oxalyl chloride under anhydrous conditions. The resulting product is purified through recrystallization to obtain N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in high yield and purity.
Applications De Recherche Scientifique
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-5-2-6-11-18)22-12-7-13-24-14-15-27-19(16-24)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVDUMGIDVIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)



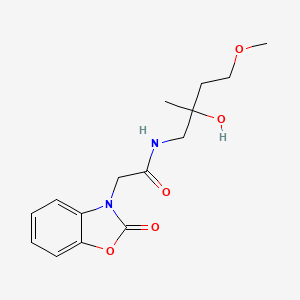
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
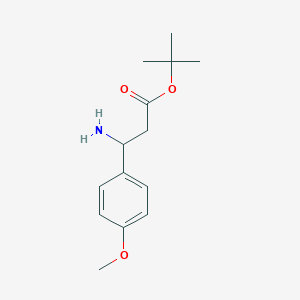
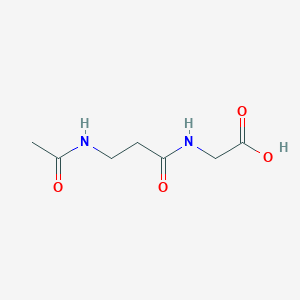
![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)

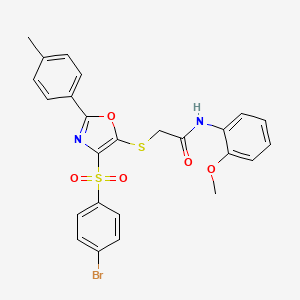
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)